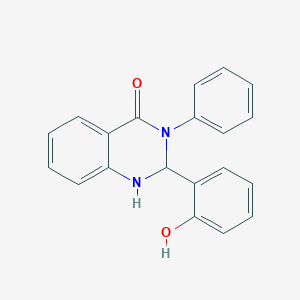
2-(2-Hydroxyphenyl)-3-phenyl-2,3-dihydroquinazolin-4(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Hydroxyphenyl)-3-phenyl-2,3-dihydroquinazolin-4(1H)-one is a heterocyclic compound that belongs to the quinazolinone family This compound is characterized by its unique structure, which includes a quinazolinone core with hydroxyphenyl and phenyl substituents
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Hydroxyphenyl)-3-phenyl-2,3-dihydroquinazolin-4(1H)-one typically involves the condensation of anthranilic acid derivatives with benzaldehyde derivatives under acidic or basic conditions. One common method involves the use of a catalyst such as p-toluenesulfonic acid in refluxing ethanol. The reaction proceeds through the formation of an imine intermediate, which cyclizes to form the quinazolinone core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
2-(2-Hydroxyphenyl)-3-phenyl-2,3-dihydroquinazolin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The carbonyl group in the quinazolinone core can be reduced to form a dihydroquinazoline derivative.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) under appropriate conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydroquinazoline derivatives.
Substitution: Halogenated or nitrated derivatives.
科学研究应用
2-(2-Hydroxyphenyl)-3-phenyl-2,3-dihydroquinazolin-4(1H)-one has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a fluorescent probe for detecting metal ions in biological systems.
Medicine: Studied for its potential pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the development of UV stabilizers and other functional materials.
作用机制
The mechanism of action of 2-(2-Hydroxyphenyl)-3-phenyl-2,3-dihydroquinazolin-4(1H)-one varies depending on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. For example, its potential anticancer activity could involve the inhibition of key signaling pathways involved in cell proliferation and survival.
相似化合物的比较
Similar Compounds
2-(2-Hydroxyphenyl)-2H-benzotriazoles: Known for their UV-absorbing properties and used as UV stabilizers.
2-(2-Hydroxyphenyl)benzimidazoles: Explored for their fluorescence properties and applications in bioimaging.
2-(2-Hydroxyphenyl)benzoxazoles:
Uniqueness
2-(2-Hydroxyphenyl)-3-phenyl-2,3-dihydroquinazolin-4(1H)-one is unique due to its specific structural features, which confer distinct chemical reactivity and potential biological activities. Its quinazolinone core, combined with hydroxyphenyl and phenyl substituents, allows for diverse functionalization and application in various research fields.
生物活性
2-(2-Hydroxyphenyl)-3-phenyl-2,3-dihydroquinazolin-4(1H)-one is a compound belonging to the class of dihydroquinazolinones, which are recognized for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by empirical data, synthesis methods, and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C20H16N2O. Its structure features a quinazolinone core with hydroxyl and phenyl substituents that contribute to its reactivity and biological properties. The compound has been studied for its potential therapeutic applications due to its ability to interact with various biological targets.
Synthesis
The synthesis of this compound can be achieved through several methods. A notable approach involves the reaction of anthranilic acid derivatives with appropriate aldehydes under acidic conditions, often utilizing catalysts such as p-sulfonic acid calixarene for improved yields .
Example Synthesis Procedure
- Reagents : 2-Aminobenzamide, aromatic aldehyde (e.g., 4-methylbenzaldehyde), and catalyst.
- Conditions : Reactions typically conducted in water at room temperature.
- Yield : High yields (up to 94%) have been reported for various substitutions on the phenyl ring .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of derivatives of dihydroquinazolinones. For instance, in vitro assays have demonstrated that certain derivatives exhibit significant activity against various bacterial strains. Specifically, compounds derived from this compound showed promising results against both Gram-positive and Gram-negative bacteria.
Anticancer Activity
The anticancer potential of this compound has been explored through various studies. Notably, it has been observed to induce apoptosis in cancer cell lines such as HCT116 and OVCAR-3. The mechanism involves cell cycle arrest and increased reactive oxygen species (ROS) production leading to cell death .
| Compound | Cell Line | IC50 (µg/mL) | Mechanism |
|---|---|---|---|
| 3a | HCT116 | 1.61 | Apoptosis via ROS |
| 3b | OVCAR-3 | 0.05 | Cell cycle arrest |
Anti-leishmanial Activity
In silico studies have indicated that derivatives of this compound may act as potent anti-leishmanial agents. Molecular docking studies revealed strong binding affinities to key proteins involved in Leishmania metabolism, such as Pyridoxal Kinase and Trypanothione Reductase. In vitro tests confirmed these findings with IC50 values indicating effective inhibition of Leishmania growth .
Case Studies
Recent research has focused on the development of new derivatives based on the core structure of this compound:
- Study on Anti-leishmanial Activity : Compounds synthesized from this scaffold were tested against Leishmania donovani, showing significant efficacy with lower toxicity profiles compared to standard treatments .
- Anticancer Studies : A series of experiments demonstrated that modifications on the phenyl ring could enhance anticancer activity while reducing side effects on normal cells .
属性
CAS 编号 |
404930-75-2 |
|---|---|
分子式 |
C20H16N2O2 |
分子量 |
316.4 g/mol |
IUPAC 名称 |
2-(2-hydroxyphenyl)-3-phenyl-1,2-dihydroquinazolin-4-one |
InChI |
InChI=1S/C20H16N2O2/c23-18-13-7-5-11-16(18)19-21-17-12-6-4-10-15(17)20(24)22(19)14-8-2-1-3-9-14/h1-13,19,21,23H |
InChI 键 |
DFBUSVWGRNKMKP-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)N2C(NC3=CC=CC=C3C2=O)C4=CC=CC=C4O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















